N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide
Description
Properties
Molecular Formula |
C8H16N2O2S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C8H16N2O2S/c11-13(12,8-3-4-8)10-7-2-1-5-9-6-7/h7-10H,1-6H2/t7-/m1/s1 |
InChI Key |
UKMKIAIACAGPBI-SSDOTTSWSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)NS(=O)(=O)C2CC2 |
Canonical SMILES |
C1CC(CNC1)NS(=O)(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Cyclopropanesulfonyl Chloride
- Reaction Scheme :
(3R)-piperidin-3-amine + cyclopropanesulfonyl chloride → this compound - Conditions :
- Yield : 65–78% (lab-scale)
Cyclopropanation of Piperidine Precursors
- Method : Stereoselective cyclopropanation using dibromocarbene or Simmons–Smith reagents on N-protected piperidine derivatives.
Example:
Industrial Production Methods
Large-scale synthesis prioritizes cost efficiency and reproducibility:
| Parameter | Lab-Scale | Industrial Process |
|---|---|---|
| Starting Material | (3R)-piperidin-3-amine | Chiral pool derivatives (e.g., L-glutamic acid) |
| Sulfonylation | Batch reactor | Continuous flow system |
| Purification | Column chromatography | Crystallization (ethanol/water) |
| Purity | ≥95% | ≥99% (HPLC) |
Stereochemical Control and Purification
Enantiomeric purity is critical for pharmacological activity. Strategies include:
Chiral Starting Materials
- Use of L-glutamic acid-derived piperidines to ensure (3R) configuration.
- Example :
Resolution Techniques
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC).
- Recrystallization : Ethanol/water mixtures enrich enantiopurity to >98% ee.
Analytical Validation
Critical techniques for quality control:
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H/¹³C NMR | Confirm cyclopropane ring integrity | δ 1.2–1.4 ppm (cyclopropane CH₂) |
| Chiral HPLC | Enantiopurity assessment | Retention time: 8.2 min (R) vs. 9.7 min (S) |
| XRPD | Polymorph analysis | Monoclinic crystal system |
Chemical Reactions Analysis
Nucleophilic Substitution at Piperidine Nitrogen
The tertiary amine in the piperidine ring participates in nucleophilic substitution reactions, enabling functional group modifications:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts .
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine.
Example Reaction :
Conditions: Room temperature, 12–24 hours.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes ring-opening under specific conditions:
-
Acid-Catalyzed Cleavage : In concentrated HCl or H
SO
, the cyclopropane ring opens to form a linear sulfone derivative. -
Transition Metal-Mediated Reactions : Pd-catalyzed cross-coupling reactions fragment the cyclopropane, yielding alkenyl sulfonamides .
Key Observation :
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Acid cleavage | 6M HCl, reflux, 4h | Linear sulfone | 72% |
| Pd coupling | Pd(PPh | ||
| ) | |||
| , DMF, 80°C | Alkenyl sulfonamide | 58% |
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO
NH-) undergoes:
-
Alkylation : Reacts with alkylating agents (e.g., benzyl bromide) to form N-alkylated derivatives, though steric hindrance from the piperidine ring reduces reactivity compared to simpler sulfonamides .
-
Hydrolysis : Resistant to basic hydrolysis (NaOH, 100°C) but cleaves in concentrated H
SO
to yield cyclopropanesulfonic acid.
Stereospecific Interactions
The (3R)-stereochemistry influences reaction outcomes:
-
Diastereomer Formation : Reacts with chiral electrophiles (e.g., (R)-2-(tosyloxy)phenylacetic acid) to produce diastereomeric mixtures, separable via HPLC .
-
Receptor Binding : The R-configuration enhances affinity for orexin receptors, as demonstrated in pharmacological assays .
Research Findings :
-
Suzuki Coupling : A Pd-catalyzed coupling with boronic esters introduces aryl groups at the piperidine nitrogen, enabling diversification (e.g., biphenyl derivatives) .
-
Metabolic Stability : N-Alkylation reduces hepatic clearance by 40% in vitro, correlating with improved pharmacokinetics.
Comparative Reactivity with Analogues
| Compound | Piperidine Substitution | Sulfonamide Reactivity | Cyclopropane Stability |
|---|---|---|---|
| N-(Piperidin-4-yl)propane-2-sulfonamide | 4-position | Higher alkylation rate | Less reactive |
| N-(Piperidin-3-yl)cyclopropanecarboxamide | 3-position | No sulfonamide group | Similar cleavage |
Scientific Research Applications
N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate cellular processes through its binding to target proteins.
Comparison with Similar Compounds
Key Observations:
Molecular Complexity: The target compound is simpler, lacking the pyridine () or thiane sulfone () substituents.
Electronic Effects: The 3-chloro-5-cyanopyridin-2-yl group in introduces electron-withdrawing substituents, which may enhance binding to hydrophobic pockets via π-π interactions or modulate reactivity . The thiane sulfone in adds a polar sulfone group, likely improving aqueous solubility but possibly reducing membrane permeability .
Functional and Pharmacological Implications
Binding Affinity and Selectivity
- Target Compound : The absence of bulky substituents may favor broad-spectrum interactions but limit selectivity for specific enzyme isoforms.
- Analog: The pyridine moiety could target kinases or receptors requiring aromatic stacking, while the cyano group may act as a hydrogen bond acceptor .
- Analog : The sulfone group might enhance interactions with polar residues in enzyme active sites, such as serine proteases .
Metabolic Stability
- However, the sulfonamide group is generally resistant to hydrolysis.
- The thiane sulfone in ’s analog may reduce metabolic degradation due to its electron-deficient sulfone group, which is less prone to oxidative metabolism .
Biological Activity
N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperidine ring and a cyclopropanesulfonamide moiety. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula for this compound is . The structure features a piperidine ring, which is known for its ability to interact with various biological targets, and a sulfonamide group that enhances its pharmacological profile. The unique combination of these functional groups may contribute to its biological activity, particularly in the modulation of enzyme activity and receptor interactions.
Preliminary studies suggest that this compound may function as an inhibitor or modulator of specific biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in various metabolic pathways, which could lead to therapeutic effects in diseases characterized by dysregulated enzyme activity.
- Receptor Binding : Interaction studies indicate that this compound may effectively bind to receptors involved in neurotransmission and microbial resistance pathways, suggesting a role in treating conditions such as infections or neurological disorders.
Biological Activity and Therapeutic Potential
This compound has shown promise in several areas of research:
- Antimicrobial Activity : The compound has been explored for its potential antifungal properties, particularly against resistant strains like Candida auris. Studies have demonstrated that derivatives of piperidine can disrupt fungal cell membranes and induce apoptosis, indicating that similar mechanisms may be applicable to this compound .
- Cancer Research : There is ongoing research into the use of piperidine derivatives as potential anticancer agents. The ability of these compounds to modulate kinase activity presents opportunities for developing targeted therapies for tumors with specific genetic profiles .
Research Findings and Case Studies
Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of this compound:
Q & A
Basic Research Questions
Q. What synthetic strategies ensure high enantiomeric purity of N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide?
- Methodological Answer :
- Chiral Starting Materials : Use (3R)-piperidin-3-amine derivatives (e.g., tert-butyl carbamate-protected precursors) to preserve stereochemistry during sulfonylation .
- Sulfonylation : React cyclopropanesulfonyl chloride with (3R)-piperidin-3-amine in the presence of a base like 3-picoline or 3,5-lutidine to minimize racemization .
- Purification : Employ chiral HPLC or recrystallization with polar solvents (e.g., ethanol/water mixtures) to isolate the enantiopure product .
Q. Which analytical techniques are critical for confirming structural integrity and stereochemistry?
- Methodological Answer :
- NMR Spectroscopy : Use H/C NMR to verify cyclopropane ring integrity and piperidine substitution patterns .
- Chiral HPLC : Compare retention times with racemic mixtures to confirm enantiopurity .
- XRPD/TGA/DSC : Analyze crystallinity and thermal stability to rule out polymorphic impurities .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer :
- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis of the sulfonamide group .
- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to assess shelf life .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Purity Verification : Re-evaluate compound purity using LC-MS and elemental analysis; impurities >0.5% can skew bioassay results .
- Stereochemical Reassessment : Confirm enantiomeric excess (e.g., via Mosher ester analysis) to rule out inactive enantiomer interference .
- Assay Reproducibility : Standardize assay conditions (e.g., buffer pH, cell lines) across labs to minimize variability .
Q. What experimental designs are optimal for SAR studies of this compound?
- Methodological Answer :
- Derivatization : Synthesize analogs with modified cyclopropane (e.g., fluorinated variants) or piperidine substituents (e.g., trifluoromethyl groups) to probe steric/electronic effects .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like G-protein-coupled receptors .
- Biological Profiling : Screen analogs in parallel against panels of kinases or ion channels to identify selectivity trends .
Q. How can reaction conditions be optimized for scalable synthesis?
- Methodological Answer :
- Solvent Selection : Replace dichloromethane with toluene or ethyl acetate for greener, scalable reactions .
- Catalyst Screening : Test Brønsted acid catalysts (e.g., p-TsOH) to enhance sulfonylation efficiency at lower temperatures .
- Process Monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress and minimize byproduct formation .
Q. What strategies effectively eliminate diastereomeric impurities during synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase flash chromatography (C18 column, acetonitrile/water gradient) to separate diastereomers .
- Crystallization Optimization : Screen solvent systems (e.g., hexane/ethyl acetate) to exploit differential solubility of diastereomers .
Q. How does the compound interact with biological targets at the molecular level?
- Methodological Answer :
- Biophysical Assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics/thermodynamics .
- Metabolic Profiling : Use liver microsome assays to identify cytochrome P450-mediated degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
